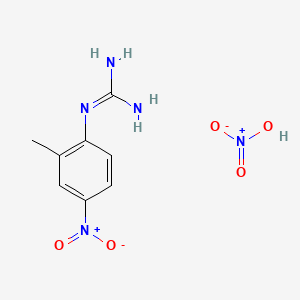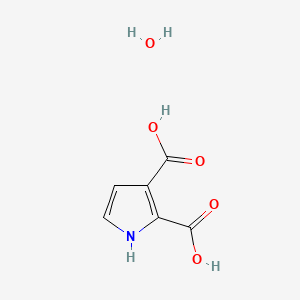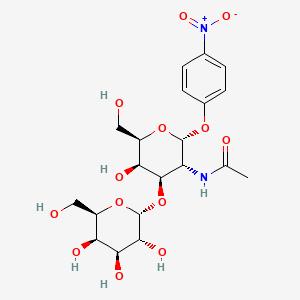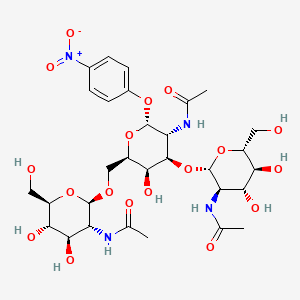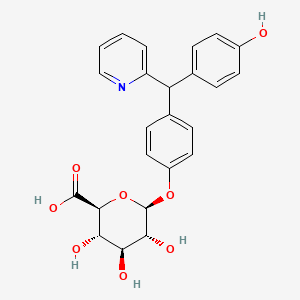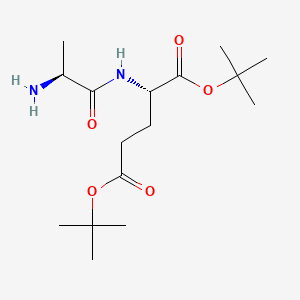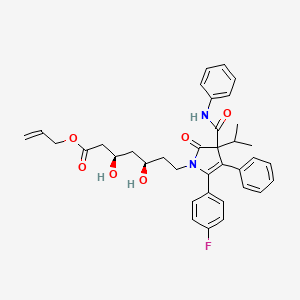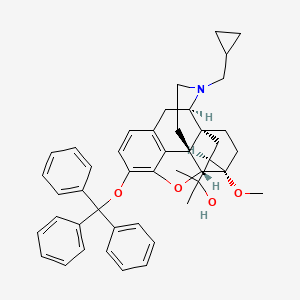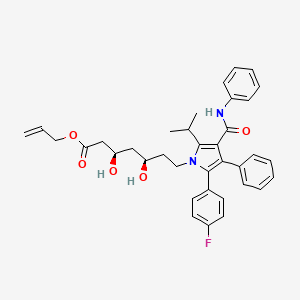
2-(Propylamino)propiophenone-d7 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Propylamino)propiophenone-d7 Hydrochloride, also known as 2-PAPP-d7 HCl, is a synthetic compound used in a variety of scientific research applications. This compound is mainly used as a reagent in organic synthesis and is used in a variety of biochemical and physiological studies. It has a molecular formula of C12H10D7NO•HCl and a molecular weight of 234.77 .
Molecular Structure Analysis
The IUPAC name for 2-(Propylamino)propiophenone-d7 Hydrochloride is 2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one hydrochloride . The InChI representation of the molecule isInChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2; .
Scientific Research Applications
Synthesis and Structural Analysis :
- The reaction of 3-amino-2-chloropyridine with aryl isoselenocyanates resulted in the formation of hydrochlorides of 2-arylaminoselenazolo[5,4-b]pyridines. This study highlights the potential of similar structures in the synthesis of new compounds (Atanassov, Linden, & Heimgartner, 2003).
Educational Applications in Organic Chemistry :
- A one-pot synthesis method for bupropion, a compound structurally related to 2-(Propylamino)propiophenone, has been described. This study offers insights into simpler and efficient synthesis methods that can be used in educational settings (Perrine, Ross, Nervi, & Zimmerman, 2000).
Spectroscopic and Molecular Docking Analysis :
- The structural, electronic, reactivity, and bioactivity properties of propafenone, a compound with a similar structure, have been analyzed using various spectroscopic techniques and molecular docking studies. This provides a framework for understanding the chemical and biological properties of similar compounds (George et al., 2020).
Synthesis Processes :
- Propafenone hydrochloride, structurally related to 2-(Propylamino)propiophenone, has been synthesized through a series of reactions starting from phenol. This study offers a methodological approach to synthesizing complex structures (Xiuzhen et al., 2009).
Catalytic Applications :
- 4-(N,N-Dimethylamino)pyridine hydrochloride, a compound with similarities to 2-(Propylamino)propiophenone, has been used as a catalyst for acylation reactions. This highlights the potential catalytic applications of similar structures (Liu, Ma, Liu, & Wang, 2014).
Pharmaceutical Synthesis and Activity :
- The synthesis of arylaminoquinoxalines, including reactions with hydrochlorides similar to 2-(Propylamino)propiophenone, demonstrates their potential use in developing antimalarial drugs (Rangisetty et al., 2001).
Chemical Engineering and Solar Cell Applications :
- The engineering of organic sensitizers for dye-sensitized solar cells, involving structures similar to 2-(Propylamino)propiophenone, shows the potential of these compounds in renewable energy applications (Hagberg et al., 2008).
properties
CAS RN |
1286167-06-3 |
|---|---|
Product Name |
2-(Propylamino)propiophenone-d7 Hydrochloride |
Molecular Formula |
C12H18ClNO |
Molecular Weight |
234.775 |
IUPAC Name |
2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2; |
InChI Key |
CQUMWMSALZGNAF-DWPKPNNESA-N |
SMILES |
CCCNC(C)C(=O)C1=CC=CC=C1.Cl |
synonyms |
1-Phenyl-2-(propylamino-d7)-1-propanone Hydrochloride; 2’-(Propioamino-d7)_x000B_propiophenone Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



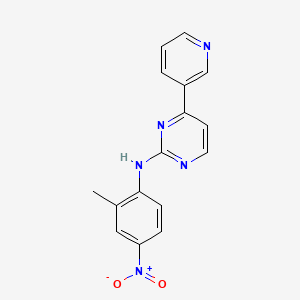
![trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B588371.png)
